3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate
Overview
Description
3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate is a complex organic compound that features a chromenone core structure
Preparation Methods
The synthesis of 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for the synthesis of complex molecules.
Chemical Reactions Analysis
3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Scientific Research Applications
3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate involves its interaction with specific molecular targets. The chromenone core structure is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar compounds to 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate include:
- 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl benzoate
- 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate
- 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate
These compounds share a similar core structure but differ in the substituents attached to the chromenone ring. The unique combination of substituents in this compound may confer specific properties that make it more suitable for certain applications.
Properties
IUPAC Name |
[3-(4-methoxycarbonylphenoxy)-4-oxochromen-7-yl] 3-methoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O8/c1-29-18-5-3-4-16(12-18)25(28)33-19-10-11-20-21(13-19)31-14-22(23(20)26)32-17-8-6-15(7-9-17)24(27)30-2/h3-14H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHYLBJOIQDMDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=C(C=C4)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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